molecular formula C15H20N4 B6050624 3-[1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-2-yl]pyridine

3-[1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-2-yl]pyridine

Cat. No.: B6050624
M. Wt: 256.35 g/mol
InChI Key: FQXVIHXBLKDMOZ-UHFFFAOYSA-N
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Description

3-[1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-2-yl]pyridine is a complex organic compound that features a unique structure combining an imidazole ring, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-2-yl]pyridine typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the formation of the piperidine ring, and finally the attachment of the pyridine ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and the desired scale of production. Optimization of reaction conditions, including temperature, pressure, and the use of catalysts, is crucial to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

3-[1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-2-yl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a critical role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .

Scientific Research Applications

3-[1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-2-yl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-2-yl]pyridine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The piperidine and pyridine rings contribute to the compound’s overall stability and binding affinity. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-2-yl]pyridine apart is its unique combination of three different rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-2-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4/c1-12-14(18-11-17-12)10-19-8-3-2-6-15(19)13-5-4-7-16-9-13/h4-5,7,9,11,15H,2-3,6,8,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXVIHXBLKDMOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CN2CCCCC2C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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